Increased Lipophilicity (XLogP3) Drives Predicted Membrane Permeability Over Shorter-Chain Analogs
The 4-butyl substitution confers a significantly higher calculated lipophilicity (XLogP3 = 2.6) compared to the 4-methyl analog (XLogP3 = 1.4), a difference of 1.2 log units [1]. This is a critical determinant for passive membrane diffusion, predicting a roughly 10-fold higher theoretical permeability for the butyl derivative, which can translate to enhanced intracellular target engagement in cell-based assays [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and predicted membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (4-butyl-5,7-dihydroxy-2H-chromen-2-one) |
| Comparator Or Baseline | 4-methyl-5,7-dihydroxycoumarin, XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +1.2 |
| Conditions | In silico prediction using XLogP3 algorithm; experimental validation in permeability assays is required. |
Why This Matters
A 1.2 log unit increase in lipophilicity is a decisive factor for projects requiring compounds with higher passive cellular permeability, making the 4-butyl derivative the preferred choice over the 4-methyl analog for intracellular target screening.
- [1] PubChem Compound Summary for CID 5650047, 4-butyl-5,7-dihydroxy-2H-chromen-2-one. National Center for Biotechnology Information. Accessed May 5, 2026. View Source
